([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]
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Overview
Description
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: is a complex organophosphorus compound. It is characterized by its biphenyl backbone and two phosphane groups, each substituted with two 2-methoxyphenyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] typically involves the reaction of 2-methoxyphenylphosphane with 1,1’-biphenyl-2,2’-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used include toluene or THF (tetrahydrofuran) , and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial to minimize human error and enhance safety.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: undergoes various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like or .
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals, which is useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Substitution: Nucleophiles such as or .
Coordination: Transition metal salts like or .
Major Products
Phosphine oxides: from oxidation reactions.
Substituted biphenyl derivatives: from substitution reactions.
Metal complexes: from coordination reactions.
Scientific Research Applications
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in .
Biology: Investigated for its potential as a due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential in and as a .
Industry: Utilized in the synthesis of and .
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The biphenyl backbone provides a rigid framework that enhances the stability of the resulting complexes.
Comparison with Similar Compounds
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the biphenyl backbone.
Bis(diphenylphosphino)methane: Another bidentate ligand, but with different electronic properties due to the methylene bridge.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene backbone, offering different redox properties.
The uniqueness of ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] lies in its biphenyl backbone, which provides rigidity and enhances the stability of its metal complexes, making it particularly useful in catalytic applications.
Properties
CAS No. |
921754-28-1 |
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Molecular Formula |
C40H36O4P2 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[2-[2-bis(2-methoxyphenyl)phosphanylphenyl]phenyl]-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C40H36O4P2/c1-41-31-19-7-13-25-37(31)45(38-26-14-8-20-32(38)42-2)35-23-11-5-17-29(35)30-18-6-12-24-36(30)46(39-27-15-9-21-33(39)43-3)40-28-16-10-22-34(40)44-4/h5-28H,1-4H3 |
InChI Key |
SMFNNFDSIFHRID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4OC)C5=CC=CC=C5OC)C6=CC=CC=C6OC |
Origin of Product |
United States |
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